Pam2CSK4 -

Pam2CSK4

Catalog Number: EVT-242193
CAS Number:
Molecular Formula: C65H126N10O12S
Molecular Weight: 1271.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Toll-like receptor 2/6 (TLR2/6) agonist. Induces TNF-α production in human mononuclear cells. Also induces proliferation and activation of mouse splenic B cells.
Overview

Pam2CSK4 is a synthetic diacylated lipopeptide that serves as a potent agonist for Toll-Like Receptor 2 (TLR2). This compound is notable for its ability to stimulate immune responses in both human and murine models, making it a valuable tool in immunological research. The lipopeptide consists of a backbone derived from the lipo-dipeptide Pam2CS and a tetrapeptide of lysine, contributing to its biological activity and solubility properties. Its structure allows for the induction of a broad spectrum of cytokines and chemokines, which are crucial for initiating immune responses .

Source

Pam2CSK4 is synthesized through a series of chemical reactions involving various amino acids and protected intermediates. The compound's synthesis has been detailed in recent literature, highlighting its efficient production methods and scalability for research applications .

Classification

Pam2CSK4 is classified as a lipopeptide, specifically a diacylated form that interacts with TLR2 and TLR6. These receptors are integral to the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. The compound's classification as an agonist indicates its role in activating these receptors to enhance immune signaling pathways .

Synthesis Analysis

The synthesis of Pam2CSK4 involves a 20-step process that has been optimized for efficiency and yield. Key steps include:

  • Convergent Synthesis: The approach combines the synthesis of two major components: the lipo-dipeptide Pam2CS and the tetralysine fragment.
  • Protected Starting Materials: The synthesis begins with appropriately protected amino acids, which are crucial for maintaining stability during the reaction process.
  • Key Intermediate Formation: A pivotal step involves creating a backbone skeleton from which Pam2CSK4 is derived, followed by the coupling of the tetralysine fragment to form the final product.
Molecular Structure Analysis

Pam2CSK4's molecular structure can be characterized by its two acyl chains attached to the amino terminus and its tetrapeptide sequence. The structural formula includes:

  • Backbone: Derived from Pam2CS, consisting of cysteine and serine residues.
  • Tetrapeptide: Comprising four lysine residues that enhance solubility and biological activity.

The molecular weight and specific structural data can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the integrity of the synthesized compound .

Chemical Reactions Analysis

Pam2CSK4 undergoes several chemical reactions during its synthesis, including:

  • Coupling Reactions: Utilizing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between protected amino acids.
  • Deprotection Steps: Following coupling, various protective groups are removed to yield the final active form of Pam2CSK4.

These reactions are carefully monitored using Thin Layer Chromatography (TLC) to ensure completion before proceeding to subsequent steps .

Mechanism of Action

Pam2CSK4 activates TLR2 through its acylated amino terminus, which mimics bacterial lipoproteins. The mechanism involves:

  1. Receptor Binding: Pam2CSK4 binds to TLR2/TLR6 heterodimers on immune cells.
  2. Signal Transduction: This binding initiates a signaling cascade involving NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), leading to increased expression of pro-inflammatory cytokines.
  3. Biological Response: The activation results in enhanced immune responses, including platelet activation and inflammatory mediator release, which are critical in pathogen defense .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Highly soluble in aqueous solutions, which is advantageous for biological assays.

Chemical Properties

These properties facilitate its use in various laboratory applications, particularly in immunological studies .

Applications

Pam2CSK4 has several scientific applications, including:

  • Immunological Research: Used extensively to study TLR signaling pathways and their role in immune responses.
  • Vaccine Development: Investigated as an adjuvant in mRNA vaccine formulations to enhance immunogenicity by stimulating TLR pathways.
  • Platelet Activation Studies: Employed in research focusing on platelet responses during inflammation and coagulation processes .
Immunopharmacological Mechanisms of TLR2/6 Activation

Pam₂CSK₄ (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-(lysyl)₃-lysine) is a synthetic diacylated lipopeptide that mimics bacterial lipoproteins, serving as a potent and selective agonist for Toll-like receptor 2/6 (TLR2/6) heterodimers. This ligand-receptor interaction initiates robust innate immune responses through defined structural and signaling pathways [4] [7].

Structural Determinants of TLR2/6 Heterodimer Binding Dynamics

The molecular architecture of Pam₂CSK₄ enables specific recognition by the TLR2/6 complex through distinct structural motifs:

  • Lipid Chain Configuration: Pam₂CSK₄ contains two palmitoyl chains that insert into hydrophobic pockets in TLR2 and TLR6. This differs from triacylated Pam₃CSK₄, which requires TLR1 instead of TLR6 for recognition [2] [3]. Crystal structures reveal that the lipid chains occupy a larger binding pocket in TLR2/6 compared to TLR2/1, accommodating the diacylated structure without the third chain present in triacylated ligands [2].

  • Peptide Moiety Interactions: The cationic polylysine "CSK₄" sequence (Cys-Ser-Lys₄) of Pam₂CSK₄ forms electrostatic interactions with acidic residues on the TLR2 ectodomain, stabilizing the receptor-ligand complex [3] [7]. This peptide component enhances solubility and orients the lipid chains for optimal receptor engagement.

  • Dimerization Interface: Pam₂CSK₄ binding induces conformational changes that bring the transmembrane and cytoplasmic TIR (Toll/IL-1 receptor) domains of TLR2 and TLR6 into proximity. This "m-shaped" heterodimer configuration is essential for downstream signal initiation [2] [8]. Species-specific variations exist in TLR2 binding pockets, as equine TLR2/1 responds differently to Pam₂CSK₄ than human receptors, highlighting structural nuances in ligand recognition [3].

Table 1: Structural Features of Pam₂CSK₄ vs. Pam₃CSK₄

FeaturePam₂CSK₄Pam₃CSK₄
AcylationDiacylated (2 palmitoyl chains)Triacylated (3 palmitoyl chains)
TLR ComplexTLR2/6 heterodimerTLR2/1 heterodimer
Peptide SequenceCys-Ser-(Lys)₄Cys-Ser-(Lys)₄
Molecular Weight1,271.85 g/mol [4]~1,500 g/mol (estimated)
Natural MimicryMycoplasma lipopeptidesBacterial lipopeptides

MyD88-Dependent Signaling Cascades Induced by Pam₂CSK₄

Pam₂CSK₄ activates a canonical TLR signaling pathway centered on the adaptor protein MyD88 (myeloid differentiation primary response 88):

  • TIR Domain Recruitment: Ligand binding induces TLR2/6 dimerization, enabling their cytoplasmic TIR domains to recruit MyD88 via TIRAP (TIR-associated protein) [7] [10]. This step is critical for signal amplification.

  • Kinase Cascade Activation: MyD88 recruits interleukin-1 receptor-associated kinases (IRAK1, IRAK4), initiating phosphorylation events that activate TRAF6 (TNF receptor-associated factor 6). TRAF6 then catalyzes K63-linked polyubiquitination of TAK1 (TGF-β-activated kinase 1) [7] [9].

  • Downstream Pathway Branching: Activated TAK1 phosphorylates two key signaling nodes:

  • IKK Complex: Triggers IκBα degradation, releasing NF-κB for nuclear translocation
  • MAPK Pathway: Activates JNK and p38 kinases, leading to AP-1 (activator protein-1) transcription factor assembly [9] [10]
  • Cell-Type-Specific Modulation: In macrophages, this cascade potently induces pro-inflammatory cytokines (TNF-α, IL-6) [10]. Platelets exhibit Pam₂CSK₄-dependent activation of Bruton's tyrosine kinase (BTK) and phospholipase Cγ2 (PLCγ2), enhancing adhesion and aggregation responses [9]. Mast cells show piecemeal degranulation and cytokine secretion but lack anaphylactic responses typical of IgE-mediated activation [5].

Table 2: Pam₂CSK₃-Induced Immune Responses Across Cell Types

Cell TypeKey Signaling MoleculesFunctional Outcomes
MacrophagesMyD88, TBK1, NF-κBiNOS/NO production, TNF-α secretion [10]
PlateletsBTK, PLCγ2, NF-κBαIIbβ3 activation, granule secretion [9]
Dendritic CellsMyD88, MAPKsMHC-II upregulation, Th2 polarization [1]
Mast CellsMyD88, MAPKsPiecemeal degranulation, IL-6 production [5]

Comparative Agonist Efficacy: Pam₂CSK₄ vs. Pam₃CSK₄ in Innate Immune Priming

Despite structural similarities, Pam₂CSK₄ and Pam₃CSK₄ exhibit distinct immunomodulatory profiles due to their differential TLR complex engagement:

  • Receptor Specificity: Pam₂CSK₄ exclusively signals through TLR2/6, while Pam₃CSK₄ activates TLR2/1. This confers pathogen-mimetic specificity—Pam₂CSK₄ mimics mycoplasma or Gram-positive bacterial lipopeptides, whereas Pam₃CSK₄ resembles Gram-negative bacterial motifs [3] [7].

  • Cytokine Polarization: Pam₂CSK₄ promotes Th2-skewed responses characterized by IL-4, IL-5, IL-13, and IgG1 production in B cells [1]. In vaccine models against Brugia malayi (a filarial nematode requiring Th2 immunity), Pam₂CSK₄ enhanced protective immunity comparable to alum adjuvants. Conversely, Pam₃CSK₄ shows a more balanced Th1/Th2 profile in some systems [1] [6].

  • Endosomal Signaling: Unlike Pam₃CSK₄, Pam₂CSK₄ induces TLR2/6 internalization into endosomes, engaging TBK1 (TANK-binding kinase 1) for IRF activation and IFN-β production in macrophages [10]. This pathway operates alongside MyD88-dependent signaling:

Pam₂CSK₄ → TLR2/6 endocytosis → TRAM recruitment → TBK1 activation → IRF3 phosphorylation → IFN-β induction  

siRNA studies confirm that both MyD88 and TBK1 are indispensable for Pam₂CSK₄-induced iNOS expression in macrophages [10].

  • Co-receptor Dependencies: CD14 enhances Pam₂CSK₄ responsiveness by facilitating ligand transfer to TLR2/6, while CD36 collaborates with TLR2/6 in platelet activation during hyperlipidemia [7] [9].

NF-κB and AP-1 Transcriptional Regulation in Immune Cell Subtypes

Pam₂CSK₄-induced signaling converges on two major transcription factors that orchestrate inflammatory gene expression:

  • NF-κB Activation:
  • Mechanism: IκB kinase (IKK)-mediated IκBα phosphorylation releases p50/p65 NF-κB dimers for nuclear translocation. In platelets, this occurs within minutes of Pam₂CSK₄ stimulation [9].
  • Target Genes: TNF-α, IL-6, IL-12, iNOS, and COX-2 [10]. Inhibition experiments using BAY11-7082 (IKK inhibitor) block cytokine production in macrophages and platelet aggregation [9] [10].
  • Cell-Type Specificity: Macrophages exhibit sustained NF-κB activation (hours), while platelets show rapid but transient activation (minutes) [9].

  • AP-1 Complex Formation:

  • Mechanism: Pam₂CSK₄ activates JNK and p38 MAPKs, phosphorylating c-Jun and c-Fos subunits. This forms the AP-1 heterodimer that binds TRE (TPA response element) promoter motifs [5] [9].
  • Target Genes: IL-8, MMP9, and CCL2 [9]. These regulate neutrophil recruitment and tissue remodeling.
  • Functional Outcomes: In endothelial cells co-cultured with Pam₂CSK₄-stimulated platelets, AP-1 mediates IL-8 secretion, amplifying leukocyte recruitment [9].

The temporal dynamics of these transcription factors create a coordinated immune response: rapid AP-1-driven chemokine production precedes sustained NF-κB-mediated cytokine expression, enabling sequential recruitment and activation of immune cells.

Table 3: Comparative Signaling Profiles of TLR2 Agonists

ParameterPam₂CSK₄ (TLR2/6)Pam₃CSK₄ (TLR2/1)
Primary ReceptorTLR2 + TLR6TLR2 + TLR1
NF-κB ActivationStrong (MyD88-dependent)Strong (MyD88-dependent)
AP-1 ActivationModerate to strongModerate
IFN-β InductionYes (TBK1-dependent) [10]Minimal
Th PolarizationTh2-skewed (IL-4, IL-13) [1]Mixed Th1/Th2
Endothelial AdhesionEnhanced platelet binding [9]Weakly induces adhesion

Compound List:

  • Pam₂CSK₄
  • Pam₃CSK₄
  • LPS (TLR4 agonist)
  • Poly(I:C) (TLR3 agonist)
  • CpG-ODN (TLR9 agonist)

Properties

Product Name

Pam2CSK4

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C65H126N10O12S

Molecular Weight

1271.8 g/mol

InChI

InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1

InChI Key

LJUIOEFZFQRWJG-GHYFRYPYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.